tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate: is a chemical compound belonging to the class of piperazine derivatives. It is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate typically involves the nucleophilic displacement of a halogenated precursor with a secondary amine. For instance, tert-butyl bromoacetate can be reacted with a Boc-protected piperazine under basic conditions using triethylamine . Another method involves the reaction of N-Boc piperazine with ethylbromoacetate in the presence of triethylamine in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-Bromobenzyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSUGFWKJSGGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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